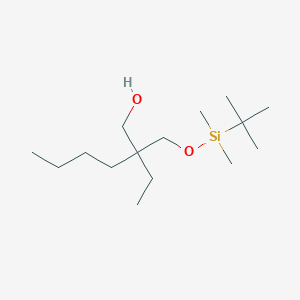2-(((tert-Butyldimethylsilyl)oxy)methyl)-2-ethylhexan-1-ol
CAS No.:
Cat. No.: VC13692088
Molecular Formula: C15H34O2Si
Molecular Weight: 274.51 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H34O2Si |
|---|---|
| Molecular Weight | 274.51 g/mol |
| IUPAC Name | 2-[[tert-butyl(dimethyl)silyl]oxymethyl]-2-ethylhexan-1-ol |
| Standard InChI | InChI=1S/C15H34O2Si/c1-8-10-11-15(9-2,12-16)13-17-18(6,7)14(3,4)5/h16H,8-13H2,1-7H3 |
| Standard InChI Key | WCTQSKQKFJVIHD-UHFFFAOYSA-N |
| SMILES | CCCCC(CC)(CO)CO[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CCCCC(CC)(CO)CO[Si](C)(C)C(C)(C)C |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound features a TBS-protected hydroxymethyl group at the C2 position of a 2-ethylhexanol scaffold. Key structural attributes include:
-
Branched alkyl chain: Enhances steric bulk, improving stability against nucleophilic attack .
-
TBS ether group: Provides orthogonal protection for alcohols, removable under mild fluoride conditions .
-
Chiral centers: The 2-ethylhexanol backbone introduces potential stereochemical complexity, though synthetic routes often yield racemic mixtures unless chiral auxiliaries are employed .
Table 1: Comparative Analysis of TBS-Protected Alcohols
Synthesis and Reaction Pathways
Primary Synthetic Routes
The compound is synthesized via silylation of 2-ethylhexan-1-ol derivatives:
-
Step 1: Protection of the primary alcohol with TBSCl in the presence of a base (e.g., imidazole or Et₃N) in dichloromethane .
-
Step 2: Purification via silica gel chromatography, yielding >95% purity .
Critical Reaction Parameters:
Functionalization and Derivatization
The TBS group enables selective transformations:
-
Oxidation: Conversion to aldehydes (e.g., 2-[TBS-oxy]-2-ethylhexanal) using Dess-Martin periodinane .
-
Cross-coupling: Participation in nickel-catalyzed carboxylation with CO₂ under electrochemical conditions .
Applications in Organic Synthesis
Protective Group Strategy
The TBS ether’s stability under acidic and hydrogenolytic conditions makes it ideal for multi-step syntheses:
-
Peptide chemistry: Protects serine/threonine side chains during solid-phase synthesis .
-
Natural product synthesis: Used in herboxidiene (antitumor agent) and vitamin D₂ frameworks .
Stereochemical Control
The compound’s branched structure directs 1,5-hydrogen atom transfer (HAT) in iron-mediated C–H thioetherification, enabling remote functionalization . For example:
-
Thioether formation: Substoichiometric Fe(OTf)₂ promotes coupling with diaryl disulfides at tertiary C–H sites (45–50% yield) .
| Parameter | Value |
|---|---|
| Flash Point | >100°C (closed cup) |
| LD₅₀ (oral, rat) | Not determined |
| Recommended PPE | Gloves, goggles, lab coat |
Recent Advances and Future Directions
Electrochemical Applications
Recent work demonstrates its use in nickel-electrocatalyzed carboxylation with CO₂, yielding α-ethyl-β-alkynoic acids with 81–92% enantiomeric excess . This method avoids stoichiometric metal reductants, aligning with green chemistry principles.
Computational Insights
DFT studies reveal that the TBS group lowers activation energy for HAT by stabilizing transition states through hyperconjugation . This insight guides the design of new catalysts for C–H functionalization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume